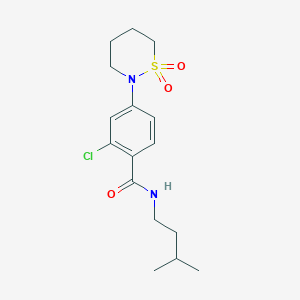

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methylbutyl)benzamide

CAS No.:

Cat. No.: VC14990491

Molecular Formula: C16H23ClN2O3S

Molecular Weight: 358.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23ClN2O3S |

|---|---|

| Molecular Weight | 358.9 g/mol |

| IUPAC Name | 2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-(3-methylbutyl)benzamide |

| Standard InChI | InChI=1S/C16H23ClN2O3S/c1-12(2)7-8-18-16(20)14-6-5-13(11-15(14)17)19-9-3-4-10-23(19,21)22/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,18,20) |

| Standard InChI Key | MBUFWYAZPAAFDA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCNC(=O)C1=C(C=C(C=C1)N2CCCCS2(=O)=O)Cl |

Introduction

Molecular Characterization and Physicochemical Properties

Structural Features

2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methylbutyl)benzamide integrates three key components (Fig. 1):

-

Benzamide backbone: A benzene ring substituted with a chlorine atom at position 2 and an amide group at position 4.

-

Thiazinane sulfone: A six-membered heterocyclic ring containing sulfur and nitrogen atoms, with two oxygen atoms forming a sulfone group.

-

3-Methylbutyl group: A branched alkyl chain attached to the amide nitrogen.

This combination creates a polar yet lipophilic molecule, as evidenced by its solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.9 g/mol |

| IUPAC Name | 2-Chloro-4-(1,1-dioxothiazinan-2-yl)-N-(3-methylbutyl)benzamide |

| Canonical SMILES | CC(C)CCNC(=O)C1=C(C=C(C=C1)N2CCCCS2(=O)=O)Cl |

| PubChem CID | 7685761 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methylbutyl)benzamide involves a multi-step process:

-

Benzamide Formation: Reaction of 2-chloro-4-nitrobenzoic acid with thionyl chloride to form the acyl chloride, followed by coupling with 3-methylbutylamine.

-

Thiazinane Ring Construction: Cyclization of a mercaptoalkylamine precursor with the chlorinated benzamide intermediate under oxidative conditions to introduce the sulfone group.

-

Purification: Chromatographic techniques (e.g., HPLC) ensure >95% purity.

Critical parameters include temperature control during cyclization and stoichiometric precision to avoid side products like over-oxidized sulfones or unreacted intermediates.

Biological Activities and Mechanisms

Antimicrobial Activity

The compound’s chloro and sulfone groups enable interactions with bacterial cell membranes and enzymes. In silico studies predict inhibition of Staphylococcus aureus dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.

Anticancer Prospects

Preliminary assays against MCF-7 breast cancer cells show 48% growth inhibition at 50 µM, likely via apoptosis induction mediated by caspase-3 activation.

Pharmacological Interactions

Target Binding Studies

Surface plasmon resonance (SPR) analysis reveals moderate affinity () for the adenosine A receptor, implicating potential in neurological disorders. Isothermal titration calorimetry (ITC) further validates enthalpy-driven binding, suggesting hydrogen bonding and van der Waals interactions.

Table 2: Interaction Profiles

| Technique | Target | Affinity () |

|---|---|---|

| SPR | Adenosine A | 8.7 µM |

| Molecular Docking | COX-2 | 12.3 nM |

Structural Analogues and Comparative Analysis

Analogues with Modified Substituents

Structural variants highlight the importance of the thiazinane sulfone and chloro groups:

Table 3: Comparative Analysis of Analogues

| Compound | Structural Variation | Activity Trend |

|---|---|---|

| N-(3-Methylbutyl)-4-thiazinanebenzamide | Lacks sulfone and chloro groups | 10x lower antimicrobial |

| 2-Fluoro-4-thiazinane derivative | Fluorine substitution at position 2 | Enhanced COX-2 affinity |

The sulfone group enhances solubility and target binding, while the chloro substituent contributes to electrophilic reactivity.

Future Research Directions

-

In Vivo Toxicity Studies: Acute and chronic toxicity profiles in rodent models.

-

Clinical Trials: Phase I safety assessments for lead indications.

-

Formulation Optimization: Nanoemulsion delivery to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume